molecular formula C15H19NO3 B4441304 methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate

methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate

Cat. No.: B4441304
M. Wt: 261.32 g/mol
InChI Key: ADFCDJCAVLNKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate is a complex organic compound with a unique structure that includes a benzazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate typically involves the reaction of a benzazepine derivative with a butanoate ester. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. For instance, the reaction might be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various ester or amide derivatives .

Scientific Research Applications

Methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate involves its interaction with specific molecular targets. The benzazepine ring structure allows it to bind to certain receptors or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable compound in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butanoate
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

Methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate is unique due to its specific benzazepine ring structure, which is not commonly found in other similar compounds. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-15(18)10-9-14(17)16-11-5-4-7-12-6-2-3-8-13(12)16/h2-3,6,8H,4-5,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFCDJCAVLNKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CCCCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate
Reactant of Route 3
Reactant of Route 3
methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate
Reactant of Route 4
Reactant of Route 4
methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate
Reactant of Route 5
Reactant of Route 5
methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate
Reactant of Route 6
methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.